rac Histidine-13C6,15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Histidine-13C6,15N3: is a stable isotope-labeled compound of histidine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable in various scientific research fields. The molecular formula of this compound is C6H9N3O2, and it has a molecular weight of 164.09 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the histidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of histidine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be cost-effective while maintaining high yields and isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: rac Histidine-13C6,15N3 undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can occur at the carboxyl group or the imidazole ring.
Substitution: Substitution reactions can take place at the amino group or the imidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Wissenschaftliche Forschungsanwendungen
rac Histidine-13C6,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of histidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of histidine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
Wirkmechanismus
The mechanism of action of rac Histidine-13C6,15N3 involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the movement and transformation of histidine in various biochemical processes. The molecular targets include enzymes and transporters involved in histidine metabolism, such as histidine decarboxylase and histidine transporters .
Vergleich Mit ähnlichen Verbindungen
L-Histidine-13C6,15N3: Another isotope-labeled form of histidine with similar applications.
L-Histidine-13C6: Labeled only with carbon-13 isotopes.
L-Histidine-15N3: Labeled only with nitrogen-15 isotopes
Uniqueness: rac Histidine-13C6,15N3 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in histidine metabolism and interactions .
Eigenschaften
Molekularformel |
C6H9N3O2 |
---|---|
Molekulargewicht |
164.091 g/mol |
IUPAC-Name |
2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
HNDVDQJCIGZPNO-RIQGLZQJSA-N |
Isomerische SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13CH]([13C](=O)O)[15NH2] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.